7-(2-chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane
Description
7-(2-Chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-chlorophenyl group at the 7-position and a pyridine-2-carbonyl moiety at the 4-position. The 2-chlorophenyl group introduces steric and electronic effects, while the pyridine-2-carbonyl substituent may contribute to hydrogen bonding or π-π stacking interactions. This compound is hypothesized to have applications in medicinal chemistry, particularly as a modulator of central nervous system (CNS) targets or enzymes due to its structural similarity to pharmacologically active thiazepane derivatives.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-14-6-2-1-5-13(14)16-8-10-20(11-12-22-16)17(21)15-7-3-4-9-19-15/h1-7,9,16H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGWIUDTKWGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 7-(2-chlorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular features, physicochemical properties, and reported biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Modifications :
- The primary distinction between the two compounds lies in the pyridine substituent. While the target compound has a pyridine-2-carbonyl group, BK48078 features a 6-(trifluoromethyl)pyridine-3-carbonyl substituent . The trifluoromethyl (-CF₃) group in BK48078 enhances lipophilicity and metabolic stability, which may influence bioavailability and target engagement.
Molecular Weight and Physicochemical Properties: BK48078 has a higher molecular weight (400.85 g/mol vs. 346.84 g/mol) due to the addition of three fluorine atoms.
Biological Activity :
- Neither compound has publicly disclosed biological data. However, the presence of -CF₃ in BK48078 aligns with trends in drug design, where fluorine-containing groups are used to optimize pharmacokinetic profiles . The target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to BK48078, involving coupling of the thiazepane core with pre-functionalized pyridine and chlorophenyl precursors. BK48078’s higher complexity (due to -CF₃) may require additional fluorination steps, increasing production costs .
- SAR (Structure-Activity Relationship) Considerations :
- The position of the carbonyl group (2- vs. 3-pyridine) could alter binding orientations in target proteins.
- The 2-chlorophenyl group is conserved in both compounds, suggesting its critical role in base activity.
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